Isopropyl 6-(4-benzhydrylpiperazino)nicotinate
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Overview
Description
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate is a chemical compound with the molecular formula C26H29N3O2 and a molecular weight of 415.53 g/mol . This compound is known for its unique structure, which includes a nicotinate moiety linked to a benzhydrylpiperazine group via an isopropyl ester linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 6-(4-benzhydrylpiperazino)nicotinate typically involves the esterification of 6-(4-benzhydrylpiperazino)nicotinic acid with isopropanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nicotinate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Isopropyl 6-(4-benzhydrylpiperazino)nicotinate involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects . The nicotinate group may also contribute to its biological activity by influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Shares the benzhydrylpiperazine structure but lacks the nicotinate moiety.
Cinnarizine: Another benzhydrylpiperazine derivative with different substituents.
Cyclizine: Similar structure but with different pharmacological properties.
Uniqueness
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate is unique due to its combination of the nicotinate and benzhydrylpiperazine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
propan-2-yl 6-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-20(2)31-26(30)23-13-14-24(27-19-23)28-15-17-29(18-16-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19-20,25H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMGCELYHJCCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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